molecular formula C24H20F3N3O4S2 B11968501 2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11968501
M. Wt: 535.6 g/mol
InChI Key: RVDDRHCMVHFFEQ-VXPUYCOJSA-N
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Description

The compound 2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as thiazolidinone, indole, and trifluoromethylphenyl, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the trifluoromethylphenyl group. Key reagents include thioamides, indole derivatives, and trifluoromethylphenyl acetamide. Reaction conditions often involve the use of catalysts, such as copper or palladium, and solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, exploring its pharmacokinetics and pharmacodynamics.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethylphenyl group, for instance, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20F3N3O4S2

Molecular Weight

535.6 g/mol

IUPAC Name

2-[(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H20F3N3O4S2/c1-34-11-5-10-29-22(33)20(36-23(29)35)19-16-8-2-3-9-17(16)30(21(19)32)13-18(31)28-15-7-4-6-14(12-15)24(25,26)27/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,28,31)/b20-19-

InChI Key

RVDDRHCMVHFFEQ-VXPUYCOJSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC1=S

Origin of Product

United States

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